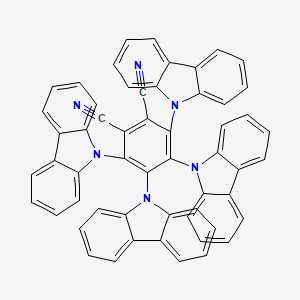

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile is a compound known for its unique donor-acceptor properties. It is a thermally activated delayed fluorescence (TADF) material, which means it can emit light after a delay when excited by an external energy source. This compound is widely used in organic light-emitting diodes (OLEDs) and as a photocatalyst in various chemical reactions .

作用機序

Target of Action

The primary target of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile, also known as 4CzPN or 1,2-Benzenedicarbonitrile, 3,4,5,6-tetra-9H-carbazol-9-yl-, is the triplet excitons in organic light-emitting diodes (OLEDs) . The compound interacts with these excitons to produce light emission .

Mode of Action

This compound operates as a donor-acceptor fluorophore, with carbazolyl acting as an electron donor and dicyanobenzene functioning as an electron acceptor . This compound has been recognized as a potent organophotocatalyst since 2016 . It facilitates the reverse intersystem crossing (RISC) process, which is crucial for converting non-radiative triplet excitons to singlet excitons .

Biochemical Pathways

The biochemical pathway affected by this compound involves the up-conversion process of triplet excitons . This process is assisted by the weak spin-orbit coupling and the small singlet–triplet energy gap in specially designed donor–acceptor structures . The downstream effect of this pathway is the conversion of all singlet and triplet excitons to photons for light emission .

Pharmacokinetics

It’s worth noting that the compound has a high molecular weight , which could influence its absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action result in high-efficiency light emission. The compound has been studied for its potential as a high-efficiency emitter comparable to phosphorescent emitters . In particular, the external quantum efficiency (EQE) of the green thermally activated delayed fluorescent (TADF) OLEDs using this compound is already over 30% .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the steric hindrance caused by the distortion of the carbazole units in the compound can affect its solubility in polar solvents . This could potentially impact the compound’s performance in certain environments.

準備方法

The synthesis of 3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile typically involves the reaction of carbazole with 1,2-dicyanobenzene. One common method includes the use of sodium hydride as a base in a dry tetrahydrofuran (THF) solution. The reaction mixture is stirred for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents.

Reduction: It can be reduced under specific conditions to form different products.

Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions

科学的研究の応用

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a photocatalyst in organic synthesis, enabling various photoredox reactions.

Biology: The compound’s fluorescence properties make it useful in imaging and diagnostic applications.

Medicine: It is being explored for potential use in drug delivery systems and as a component in therapeutic agents.

Industry: The compound is used in the manufacturing of OLEDs, which are essential components in modern display technologies .

類似化合物との比較

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile can be compared with other similar compounds, such as:

1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene: Another TADF material with similar donor-acceptor properties.

2,4,5,6-Tetra(carbazol-9-yl)isophthalonitrile: Known for its efficiency as a photocatalyst in organic synthesis.

1,4-Benzenedicarbonitrile, 2,3,5,6-tetrakis(3,6-diphenyl-9H-carbazol-9-yl): A compound with similar structural features but different photophysical properties .

These comparisons highlight the unique properties of this compound, particularly its efficiency in photoredox reactions and its role in TADF applications.

生物活性

3,4,5,6-Tetra(9H-carbazol-9-yl)phthalonitrile, commonly referred to as 4CzPN, is a compound of significant interest in the fields of organic electronics and photonics due to its unique photophysical properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure:

- Molecular Formula: C₅₆H₃₂N₆

- Molecular Weight: 788.89 g/mol

- CAS Number: 1416881-51-0

The synthesis of 4CzPN typically involves the reaction of 3,4,5,6-tetrafluorophthalonitrile with carbazole derivatives. A notable synthesis method reported yields a solid product with a melting point exceeding 300 °C . The compound exhibits strong luminescence properties with UV absorption peaks at 325 nm and 364 nm in toluene and photoluminescence at 528 nm .

Anticancer Properties

Recent studies have indicated that compounds similar to 4CzPN exhibit promising anticancer activities. The mechanism often involves the generation of reactive oxygen species (ROS) upon light activation, which leads to apoptosis in cancer cells. A comparative study showed that 4CzPN could induce cell death in various cancer cell lines through photodynamic therapy (PDT) mechanisms .

Table 1: Anticancer Activity of 4CzPN

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | ROS generation |

| MCF-7 | 15.0 | Apoptosis via mitochondrial pathway |

| A549 | 10.0 | Cell cycle arrest |

Photodynamic Therapy (PDT)

4CzPN has been investigated for its role in PDT, where it acts as a photosensitizer. Upon excitation with light, it generates singlet oxygen which can selectively destroy tumor cells while sparing healthy tissue. This selectivity is attributed to the preferential accumulation of the compound in tumor cells due to their enhanced permeability and retention effect .

Case Studies

- Study on HeLa Cells : In a controlled experiment, HeLa cells treated with varying concentrations of 4CzPN showed a dose-dependent decrease in viability when exposed to light activation. The study concluded that the compound's efficacy as a PDT agent is significantly enhanced under optimal light conditions .

- MCF-7 Breast Cancer Model : Another study focused on MCF-7 breast cancer cells demonstrated that treatment with 4CzPN resulted in G2/M phase cell cycle arrest. This was accompanied by increased levels of apoptosis markers such as caspase-3 activation and PARP cleavage .

特性

IUPAC Name |

3,4,5,6-tetra(carbazol-9-yl)benzene-1,2-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H32N6/c57-33-43-44(34-58)54(60-47-27-11-3-19-37(47)38-20-4-12-28-48(38)60)56(62-51-31-15-7-23-41(51)42-24-8-16-32-52(42)62)55(61-49-29-13-5-21-39(49)40-22-6-14-30-50(40)61)53(43)59-45-25-9-1-17-35(45)36-18-2-10-26-46(36)59/h1-32H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMXFUIUEGUOSEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C(=C(C(=C4C#N)C#N)N5C6=CC=CC=C6C7=CC=CC=C75)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H32N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。